molecular formula C20H20N4O3S B11981265 4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

Cat. No.: B11981265
M. Wt: 396.5 g/mol
InChI Key: DDRXPCATBFODOO-LPYMAVHISA-N
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Description

4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE is a complex organic compound with the molecular formula C20H20N4O3S . This compound is notable for its unique structure, which includes a benzimidazole moiety, a thioacetyl group, and an ethanehydrazonoyl linkage. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetyl group to a thiol or other reduced forms.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the benzimidazole ring or the phenyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The thioacetyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-(((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETYL)ETHANEHYDRAZONOYL)PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C20H20N4O3S/c1-13(15-8-10-16(11-9-15)27-14(2)25)22-23-19(26)12-28-20-21-17-6-4-5-7-18(17)24(20)3/h4-11H,12H2,1-3H3,(H,23,26)/b22-13+

InChI Key

DDRXPCATBFODOO-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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